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Compound of Interest

Compound Name: 4-Acetoxybiphenyl

Cat. No.: B091923

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 4-
Acetoxybiphenyl, a biphenyl derivative of interest in various research and development fields.
The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data

The spectroscopic data for 4-Acetoxybiphenyl is summarized below. This information is
crucial for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. The *H and 3C NMR data for 4-
Acetoxybiphenyl are presented below.

Table 1: *H NMR Spectroscopic Data of 4-Acetoxybiphenyl (400 MHz, CDClIs)
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Chemical Shift (8) ppm Multiplicity Assighment
7.58 m H-2', H-6'

7.55 m H-2, H-6

7.42 m H-3', H-4', H-5'
7.15 d H-3, H-5

231 S -OCOCHs

Data sourced from publicly available spectra. Chemical shifts are referenced to

tetramethylsilane (TMS) at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data of 4-Acetoxybiphenyl (Predicted)

Chemical Shift (6) ppm Assignment
169.6 C=0
150.8 C-4

140.3 C-1
138.5 C-1

128.8 C-3, C-5
128.2 C-2,C-6
127.3 Cc-2', C-6'
127.0 c-4'
121.8 C-3,C-5
21.2 -OCOCHs

Note: The provided 3C NMR data is predicted based on established chemical shift rules and

may vary slightly from experimental values.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of 4-Acetoxybiphenyl

Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch
~2925 Weak Aliphatic C-H Stretch
~1760 Strong C=0 Stretch (Ester)
~1600, 1480 Medium-Strong Aromatic C=C Bending
~1200 Strong C-O Stretch (Ester)

p-Disubstituted Benzene C-H

~840 Strong
Bend

Note: These are characteristic absorption ranges. Precise peak positions may vary based on
the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 4. Mass Spectrometry Data of 4-Acetoxybiphenyl

m/z Relative Intensity (%) Assignment
212 10.1 [M]+

170 100.0 [M - C2H20]*
141 12.1 [C11Ho]*

115 13.1 [CoH7]*
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Data corresponds to the major fragments observed in the electron ionization (EI) mass
spectrum.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 4-Acetoxybiphenyl is dissolved in 0.6-0.7
mL of deuterated chloroform (CDClIs). A small amount of tetramethylsilane (TMS) is added as
an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm
NMR tube.

 Instrumentation: *H and *3C NMR spectra are recorded on a 400 MHz NMR spectrometer.

e 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
Key parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, a
relaxation delay of 1 second, and an accumulation of 16 scans.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon
spectrum. Key parameters include a spectral width of 250 ppm, an acquisition time of 2
seconds, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

e Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. The resulting spectra are phased and baseline corrected. Chemical shifts are
referenced to the TMS signal at 0.00 ppm for H NMR and the CDClIs solvent peak at 77.16
ppm for 3C NMR.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet): A few milligrams of 4-Acetoxybiphenyl are finely ground
with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and
pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.
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e Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum

is typically recorded over a range of 4000 to 400 cm~* with a resolution of 4 cm~1. A
background spectrum of a blank KBr pellet is recorded and automatically subtracted from the
sample spectrum.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC) for volatile samples.

Instrumentation: An electron ionization mass spectrometer is used for analysis.

lonization: The sample is vaporized and then bombarded with a beam of high-energy
electrons (typically 70 eV). This causes the molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Acetoxybiphenyl.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 4-Acetoxybiphenyl: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b091923#spectroscopic-data-for-4-acetoxybiphenyl-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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